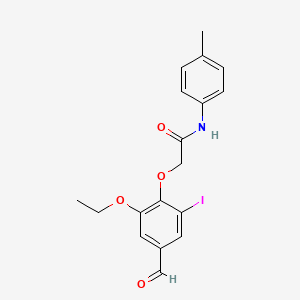

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EFPIA and is known for its unique properties that make it an ideal candidate for various scientific applications. In

Scientific Research Applications

Herbicide Metabolism and Toxicity

- Research has shown that compounds similar to 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide, such as chloroacetamide herbicides, undergo complex metabolic activation pathways in rats and humans. These pathways may lead to DNA-reactive products and are linked to carcinogenicity in rats (Coleman et al., 2000).

Radiosynthesis and Metabolism Studies

- Radiosynthesis techniques have been developed for chloroacetanilide herbicides, which are structurally similar to this compound. These techniques are critical for studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).

Soil Interaction and Herbicide Efficacy

- Studies on acetochlor, a compound similar to this compound, have demonstrated how the presence of wheat straw and irrigation affects herbicide reception, activity, and residue levels in soil. Such studies are crucial for understanding the environmental impact and efficacy of these herbicides (Banks & Robinson, 1986).

Chemoselective Acetylation in Drug Synthesis

- Research involving N-(2-Hydroxyphenyl)acetamide, a compound related in structure to this compound, has focused on its synthesis through chemoselective acetylation. This is important for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis and Application in Diagnostic Tests

- Synthesis of compounds like N-(4-([1-13C]Ethoxy)phenyl)acetamide (13C-phenacetin) has been explored for use in breath tests to diagnose liver diseases. This indicates a potential diagnostic application of similar acetamide derivatives (Kurumaya et al., 1988).

properties

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXDCTHJHMWUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)

![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)

![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2379917.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)